molecular formula C16H11FN6O B2953520 SC144

SC144

Numéro de catalogue: B2953520
Poids moléculaire: 322.30 g/mol
Clé InChI: UEADAWQSJOWXBK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SC144 est un inhibiteur de petite molécule qui cible la glycoprotéine 130 (gp130), un transducteur de signal impliqué dans diverses voies de signalisation des cytokines. Il est connu pour ses puissantes propriétés anticancéreuses, en particulier dans le cancer de l'ovaire. This compound se lie à gp130, induisant sa phosphorylation et sa déglycosylation, ce qui conduit à l'inhibition des voies de signalisation en aval telles que la voie du transducteur de signal et de l'activateur de la transcription 3 (STAT3) .

Analyse Biochimique

Méthodes De Préparation

Voies de synthèse et conditions de réaction

SC144 est synthétisé par un processus en plusieurs étapes impliquant la formation d'un noyau de quinoxaline suivie d'une fonctionnalisation. Les étapes clés comprennent :

    Formation du noyau de quinoxaline : Cela implique la condensation d'une diamine aromatique avec une dicétone.

    Fonctionnalisation : Le noyau de quinoxaline est ensuite fonctionnalisé avec divers substituants pour obtenir la structure chimique souhaitée.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, la synthèse implique généralement des techniques de synthèse organique standard telles que des réactions de condensation, la purification par chromatographie et la cristallisation .

Analyse Des Réactions Chimiques

Types de réactions

SC144 subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions sont des formes phosphorylées et déglycosylées de gp130, qui conduisent à l'inhibition des voies de signalisation en aval .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en se liant à gp130, induisant sa phosphorylation à la sérine 782 et sa déglycosylation. Cela conduit à l'inhibition de la voie de signalisation STAT3, qui est cruciale pour la survie et la prolifération cellulaires. En inhibant cette voie, this compound induit l'apoptose dans les cellules cancéreuses et inhibe la croissance tumorale .

Applications De Recherche Scientifique

SC144 is a cell-permeable compound that inhibits glycoprotein 130 (gp130) and has shown potential in various scientific research applications, particularly in cancer research . It has demonstrated activity in cells resistant to conventional chemotherapies and acts synergistically with several standard-of-care drugs .

Scientific Research Applications

  • ** anticancer agent:** this compound is being investigated as a novel anticancer agent due to its unique mechanism of action . It has shown remarkable potency against a large panel of cancer cell lines from different tumor origins and is active in cells resistant to conventional chemotherapies .
  • gp130-STAT3-survivin axis inhibition: this compound functions through the inhibition of the gp130-STAT3-survivin axis, a novel mechanism that provides new therapeutic options for diverse cancers . It selectively inhibits the activation of downstream signaling pathways induced by GP130 ligands (IL6, LIF), without significantly affecting activation by non-GP130 ligands .
  • Combination Therapies: Studies suggest this compound has synergistic effects with certain chemotherapeutic agents. For instance, it showed synergism with 5-fluorouracil and oxaliplatin in colorectal cancer HT29 cells . It also showed synergism with paclitaxel in MDA-MB-435 cells with a schedule-dependent block in cell cycle .
  • IL-6 Signaling Inhibition: this compound inhibits the expression of IL-6 in tumors and plasma . This is significant because IL-6 plasma levels are typically increased in pancreatic ductal adenocarcinoma (PDAC) patients and are thought to correlate with metastasis and cachexia .
  • Apoptosis Induction: this compound induces apoptosis in human ovarian cancer cells but not in epithelial cells of the kidney or the endometrium . It inhibits STAT3 phosphorylation and subsequent expression of survivin, Cyclin-D2, and MMP-7 in a human ovarian cancer cell line .
  • Study of Gene Expression Data: this compound and evista were known to inhibit cell proliferation and glycolysis and target the gp130 signaling pathway .

Research Findings

  • Antagonistic Effects: While this compound alone reduced cell viability and proliferation in PDAC cell lines, it did not act synergistically or additively with paclitaxel in vitro. In fact, at higher concentrations of paclitaxel, the effect was antagonistic .
  • Tumor Growth Reduction: In a PDAC mouse model, combination therapy of this compound with paclitaxel, but not this compound monotherapy, was successful in reducing tumor growth. This suggests that the interaction between this compound and paclitaxel may be dose-dependent .
  • Pharmacokinetics: Evaluation of the pharmacokinetics of this compound revealed that intraperitoneal administration of this compound showed a two-compartmental pharmacokinetics elimination profile that was not observed in oral dosing .

Data Table

ApplicationDescriptionCell Type/ModelOutcome
Anticancer AgentExhibits potent cytotoxicity against a panel of drug-sensitive and drug-resistant cancer cell linesVarious cancer cell linesPotential therapeutic option for diverse cancers
gp130-STAT3-survivin axis inhibitionInhibits the activation of downstream signaling pathways induced by GP130 ligandsOvarian cancer cellsSuppresses constitutive phosphorylation and nuclear translocation of Stat3
Combination TherapySynergistic effects with 5-fluorouracil and oxaliplatinColorectal cancer HT29 cellsIncreased effectiveness compared to single-agent treatments
IL-6 Signaling InhibitionReduces IL-6 levelsPancreatic ductal adenocarcinoma (PDAC) cellsPotential to reduce metastasis and cachexia associated with increased IL-6 levels
Apoptosis InductionInduces apoptosisHuman ovarian cancer cellsPotential therapeutic strategy for ovarian cancer
Tumor Growth ReductionSuccessful in reducing tumor growth when combined with paclitaxelPancreatic ductal adenocarcinoma (PDAC) mouse modelCombination therapy shows promise in reducing tumor growth
GP130 InhibitionSelectively inhibits the activation of downstream signaling pathways induced by GP130 ligands (IL6, LIF), with no significant effects on the activation by non-GP130 ligandsPlatinum-sensitive and platinum-resistant cellsExhibits cytotoxicity with no significant cytotoxicity to human normal epithelial cells. In mouse xenograft models, this compound significantly inhibited tumor growth through GP130 inhibition and induction of necrosis in the tumor. No toxicity was evident in normal tissues. Furthermore, this compound showed significant in vivo efficacy in immune competent syngeneic mouse models

Case Studies

  • Colorectal Cancer: Co-treatment of this compound with 5-fluorouracil and oxaliplatin in colorectal cancer HT29 cells resulted in synergism . Pretreatment with this compound in oxaliplatin-resistant HTOXAR3 cells was more effective than oxaliplatin pretreatment .
  • Breast Cancer: The combination of this compound and paclitaxel exhibited synergism in MDA-MB-435 cells, with a schedule-dependent block in the cell cycle . In an MDA-MB-435 mouse xenograft model, co-administration of this compound and paclitaxel delayed tumor growth in an this compound dose-dependent manner .
  • Ovarian Cancer: this compound induces apoptosis in human ovarian cancer cells and inhibits STAT3 phosphorylation, leading to reduced expression of survivin, Cyclin-D2, and MMP-7 .
  • Pancreatic Cancer: In pancreatic cancer cells, this compound inhibited proliferation and glycolysis and targeted the gp130 signaling pathway .

Caution

Comparaison Avec Des Composés Similaires

SC144 est unique dans sa capacité à cibler gp130 et à inhiber la voie de signalisation STAT3. Des composés similaires comprennent :

This compound se démarque par son activité anticancéreuse puissante et sa capacité à induire à la fois la phosphorylation et la déglycosylation de gp130, ce qui en fait un candidat prometteur pour un développement clinique plus approfondi .

Activité Biologique

SC144, a small molecule inhibitor, has garnered attention in the field of cancer research due to its specific inhibition of the gp130 signaling pathway, which is crucial in various cellular processes including inflammation and tumorigenesis. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cell proliferation, and potential therapeutic applications.

  • Chemical Name : 2-(7-Fluoropyrrolo[1,2-a]quinoxalin-4-yl) 2-pyrazinecarboxylic acid hydrazide hydrochloride
  • Purity : ≥98%
  • IC50 : 0.72 μM for gp130 inhibition

This compound functions primarily as an inhibitor of gp130, a signal transducer that mediates the effects of several interleukins, notably IL-6. By blocking cytokine-triggered gp130 signaling, this compound induces several downstream effects:

  • Inhibition of STAT3 Activation : this compound abrogates phosphorylation and nuclear translocation of STAT3, a transcription factor that promotes oncogenic gene expression.
  • Downregulation of Glycosylation : It reduces gp130 glycosylation, impacting receptor availability and signaling efficiency.
  • Tumor Growth Inhibition : In vivo studies have demonstrated that this compound delays tumor growth in mouse xenograft models of human ovarian cancer, indicating its potential as an anti-cancer agent .

Cell Proliferation Studies

A series of experiments have assessed the impact of this compound on cell proliferation across different cancer cell lines:

Cell Line Treatment (μM) Proliferation Inhibition (%)
CALR DEL0.558.3 ± 1.2
CALR KO0.557.2 ± 3.6
JAK2V617F Mutated Cells0.5Significant reduction observed

In these studies, this compound significantly reduced the proliferation of CALR-mutated cells and JAK2V617F-mutated cells compared to untreated controls, demonstrating its specificity for cells with dysregulated IL-6 signaling .

Case Studies

  • Ovarian Cancer Model : In a mouse model of human ovarian cancer, administration of this compound resulted in a marked delay in tumor growth compared to control groups. This study supports the hypothesis that targeting gp130 can be an effective strategy in treating cancers driven by IL-6 signaling .
  • Myeloproliferative Neoplasms (MPNs) : Research indicated that this compound effectively inhibited colony formation in CD34+ cells from patients with CALR mutations and JAK2V617F mutations. This suggests that this compound could be beneficial in treating MPNs by targeting aberrant IL-6 signaling pathways .

Propriétés

IUPAC Name

N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN6O/c17-10-3-4-13-11(8-10)20-15(14-2-1-7-23(13)14)21-22-16(24)12-9-18-5-6-19-12/h1-9H,(H,20,21)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEADAWQSJOWXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.